N,5-Dimethyl-2-nitroaniline
Overview
Description
N,5-Dimethyl-2-nitroaniline is an organic compound with the molecular formula C8H10N2O2 It is a derivative of aniline, where the amino group is substituted with a nitro group at the second position and methyl groups at the first and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: N,5-Dimethyl-2-nitroaniline can be synthesized through several methods. One common approach involves the nitration of N,5-dimethylaniline. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include steps for the purification of the compound, such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: N,5-Dimethyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or iron and hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonic acid derivatives under acidic conditions.
Major Products:
Reduction: N,5-Dimethyl-2-aminoaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,5-Dimethyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,5-Dimethyl-2-nitroaniline involves its interaction with molecular targets through its nitro and amino groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound may also participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
2-Nitroaniline: Similar structure but lacks the methyl groups at the first and fifth positions.
3-Nitroaniline: Nitro group at the third position instead of the second.
4-Nitroaniline: Nitro group at the fourth position.
Uniqueness: N,5-Dimethyl-2-nitroaniline is unique due to the presence of both methyl groups and the nitro group, which influence its chemical reactivity and physical properties. The specific positioning of these groups can affect the compound’s behavior in chemical reactions and its interactions with other molecules.
Properties
IUPAC Name |
N,5-dimethyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-3-4-8(10(11)12)7(5-6)9-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYNRMKNGCFDCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435585 | |
Record name | N,5-Dimethyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65081-42-7 | |
Record name | N,5-Dimethyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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